molecular formula C23H19ClN2O2 B11633352 3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B11633352
M. Wt: 390.9 g/mol
InChI Key: YXMZHGPSVXOFLV-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, substituted with a chloro group, an ethyl-benzoxazole moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.

    Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 4-chloro-3-nitrobenzoyl chloride to introduce the chloro group.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The final step involves the amidation reaction between the amine and 4-methylbenzoic acid to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzoxazoles.

Scientific Research Applications

3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
  • 3-chloro-N-[4-(5-ethyl-1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
  • 3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

Uniqueness

3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H19ClN2O2/c1-3-15-5-11-21-20(12-15)26-23(28-21)16-7-9-18(10-8-16)25-22(27)17-6-4-14(2)19(24)13-17/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

YXMZHGPSVXOFLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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